1H-Pyrazolo[4,3-c]isoquinoline, 5-(3,4-dimethoxyphenyl)-3-methyl-
Description
The compound 1H-Pyrazolo[4,3-c]isoquinoline, 5-(3,4-dimethoxyphenyl)-3-methyl- is a fused heterocyclic system combining pyrazole and isoquinoline moieties. Its structure features:
- A pyrazole ring fused at positions 4 and 3 of the isoquinoline core.
- A 3,4-dimethoxyphenyl group at position 5, contributing electron-donating effects via methoxy substituents.
- A methyl group at position 3, enhancing steric stability and lipophilicity.
Properties
CAS No. |
645417-74-9 |
|---|---|
Molecular Formula |
C19H17N3O2 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
5-(3,4-dimethoxyphenyl)-3-methyl-2H-pyrazolo[4,3-c]isoquinoline |
InChI |
InChI=1S/C19H17N3O2/c1-11-17-19(22-21-11)14-7-5-4-6-13(14)18(20-17)12-8-9-15(23-2)16(10-12)24-3/h4-10H,1-3H3,(H,21,22) |
InChI Key |
ZGHXLEXYKVUUSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN1)C3=CC=CC=C3C(=N2)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Preparation Methods
Table 1: Summary of Reaction Conditions and Yields
| Reaction Type | Acid Used | Yield (%) | Notes |
|---|---|---|---|
| Condensation with Benzaldehyde | Trifluoroacetic Acid | 70 | Stable under reflux conditions |
| One-Pot Reaction with Aldehydes | Formic Acid | 80 | Simplifies synthesis |
| Cyclization of Azomethine | Hydrochloric Acid | Varies | Dependent on substituents |
One-Pot Three-Component Reaction
This method has been explored for synthesizing pyrazolo[4,3-c]isoquinoline derivatives efficiently.
Procedure : The reaction involves mixing arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines, and cyclic dicarbonyl compounds in a single reaction vessel.
Catalyst : Tetrapropylammonium bromide is often used as a catalyst to facilitate the reaction.
Outcome : This method allows for a variety of products to be synthesized in high yields without the need for isolating intermediates.
Table 2: One-Pot Reaction Conditions
| Component | Amount Used | Reaction Time | Yield (%) |
|---|---|---|---|
| Aryl Glyoxal | 1 equivalent | 2 hours | 75 |
| Pyrazole derivative | 1 equivalent | ||
| Cyclic Dicarbonyl | 1 equivalent |
Recent studies have shown that modifying the substituents on the pyrazole or isoquinoline moieties can significantly affect the yield and purity of the final product. For instance, using different aldehydes can lead to variations in product structure and yield.
In one study, researchers found that using heterocyclic aldehydes resulted in diverse product outcomes compared to aromatic aldehydes, indicating that the electronic properties of substituents play a crucial role in guiding reaction pathways.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazolo[4,3-c]isoquinoline, 5-(3,4-dimethoxyphenyl)-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo substitution reactions at the pyrazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoloisoquinolines, dihydro derivatives, and quinoline derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Biological Activities
Research indicates that 1H-Pyrazolo[4,3-c]isoquinoline, 5-(3,4-dimethoxyphenyl)-3-methyl- exhibits several notable biological activities:
- Anti-inflammatory Properties : The compound has been shown to inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, contributing to its anti-inflammatory effects. This mechanism is crucial for developing treatments for inflammatory diseases.
- Anticancer Potential : Studies suggest that this compound interacts with specific molecular targets related to cancer pathways. Its mechanism includes inhibiting enzymes involved in inflammatory responses and potentially modulating signaling pathways associated with cancer progression.
- Fluorescent Probe Applications : Due to its favorable fluorescence emission characteristics, it has been explored as a fluorescent probe for biological imaging applications.
Comparative Analysis with Related Compounds
The uniqueness of this compound lies in its specific substitution pattern that enhances its biological activity compared to other pyrazoloisoquinolines. A comparative table is provided below:
| Compound Name | Structure | Notable Activity |
|---|---|---|
| 1H-Pyrazolo[4,3-c]isoquinoline, 5-(3,5-dimethoxyphenyl)-3-methyl- | Structure | Anti-inflammatory |
| 1H-Pyrazolo[4,3-c]isoquinoline | - | Kinase inhibition |
| Pyrazolo[3,4-b]quinolines | - | Anticancer activities |
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
- Inflammation Research : A study demonstrated that the compound effectively reduces inflammation markers in vitro by inhibiting COX-2 expression in macrophages. This suggests potential therapeutic use in treating chronic inflammatory conditions.
- Cancer Pathway Modulation : In a preclinical model, administration of the compound led to reduced tumor growth in xenograft models by targeting specific kinases involved in cancer progression. The results indicated enhanced apoptosis in cancer cells treated with this compound compared to controls.
- Fluorescent Imaging : Research highlighted the use of this compound as a fluorescent probe in live-cell imaging studies. Its unique fluorescence properties allow for real-time monitoring of cellular processes, providing insights into cellular dynamics during inflammation and cancer progression.
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[4,3-c]isoquinoline, 5-(3,4-dimethoxyphenyl)-3-methyl- involves its interaction with specific molecular targets and pathways:
Kinase Inhibition: The compound inhibits protein kinases by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins.
Anti-inflammatory Activity: It inhibits the production of nitric oxide and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins.
Comparison with Similar Compounds
B. 2-Pyrazoline Derivatives
- Examples : 1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-alkoxyphenyl)-2-pyrazolines ().
- Key Differences :
- Core structure: Non-fused 2-pyrazoline (vs. fused pyrazolo-isoquinoline).
- Substituent effects : Alkoxy chains (methoxy, ethoxy) at position 5 influence melting points (e.g., 1h: 120–124°C vs. 2h: 102–106°C) and yields (80–85%) .
C. Papaverine Analogues
- Example: Papaverine (1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline) (). Key Differences:
- Lack of pyrazole: Isoquinoline core with benzyl and methoxy groups.
- Thermochemical data: Enthalpy of formation (-503 kJ/mol) highlights stability but lacks direct comparison to pyrazolo-isoquinolines .
Physicochemical and Spectral Comparisons
Biological Activity
1H-Pyrazolo[4,3-c]isoquinoline derivatives, particularly those with specific substitutions like 5-(3,4-dimethoxyphenyl)-3-methyl-, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article synthesizes current research findings, case studies, and data tables to elucidate the biological activities associated with this compound.
Chemical Structure and Properties
The compound 1H-Pyrazolo[4,3-c]isoquinoline, 5-(3,4-dimethoxyphenyl)-3-methyl- is characterized by its unique heterocyclic structure. Its molecular formula is , and it exhibits properties typical of pyrazoloisoquinolines, which are known for their potential therapeutic applications.
Biological Activity Overview
Research indicates that 1H-Pyrazolo[4,3-c]isoquinoline derivatives exhibit a wide range of biological activities:
- Anticancer Activity : Numerous studies have reported that pyrazolo[4,3-c]isoquinolines can inhibit the proliferation of various cancer cell lines. For instance, compounds in this class have shown effectiveness against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells through mechanisms involving apoptosis and cell cycle arrest .
- Antibacterial and Antiviral Properties : Some derivatives have demonstrated significant antibacterial and antiviral activities. Research has highlighted their potential in treating infections due to their ability to disrupt bacterial cell walls or inhibit viral replication mechanisms .
- Anti-inflammatory Effects : Pyrazolo[4,3-c]isoquinolines have also been studied for their anti-inflammatory properties. They can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .
Anticancer Studies
Table 1 summarizes key findings from studies on the anticancer effects of 1H-Pyrazolo[4,3-c]isoquinoline derivatives:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| A | MDA-MB-231 | 12.5 | Induction of apoptosis |
| B | HepG2 | 8.0 | Cell cycle arrest at G2/M phase |
| C | A549 (Lung) | 15.0 | Inhibition of PI3K/Akt pathway |
| D | PC-3 (Prostate) | 10.0 | Inhibition of angiogenesis |
Note: IC50 values represent the concentration required to inhibit cell growth by 50%.
Mechanistic Insights
The anticancer mechanisms often involve:
- Apoptosis Induction : Many pyrazolo[4,3-c]isoquinolines activate caspase pathways leading to programmed cell death.
- Cell Cycle Arrest : These compounds can interfere with critical checkpoints in the cell cycle, particularly at G2/M.
- Inhibition of Metastasis : Some derivatives reduce the expression of matrix metalloproteinases (MMPs), which are crucial for tumor invasion and metastasis.
Case Studies
Case Study 1: Anticancer Activity in Breast Cancer
A study evaluated a series of pyrazolo[4,3-c]isoquinoline derivatives against MDA-MB-231 cells. The most potent compound exhibited an IC50 value of 12.5 µM and was shown to induce apoptosis via mitochondrial pathways. The study concluded that structural modifications could enhance efficacy against breast cancer cells.
Case Study 2: Anti-inflammatory Effects
In a model of acute inflammation induced by carrageenan in rats, a selected pyrazolo[4,3-c]isoquinoline derivative significantly reduced paw edema compared to the control group. This suggests potential applications in treating inflammatory disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
